2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine
Description
Properties
IUPAC Name |
3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-2-7-12-11(6-1)13-14(17-12)18-15(20-19-13)21-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNFPDBHVBUMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isatin with thiosemicarbazide to form a tricyclic compound, which is then reacted with chloro N-phenylacetamides to yield the desired product . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified by washing and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine involves its ability to bind to specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is attributed to its ability to chelate iron ions, thereby disrupting cellular iron homeostasis and inducing apoptosis . The compound selectively binds to ferrous ions, which is crucial for its biological activity .
Comparison with Similar Compounds
Research Findings and Data
Antimicrobial Performance (Selected Compounds)
| Compound ID | Inhibition Zone (mm) vs. E. coli | MIC (µg/mL) vs. C. albicans |
|---|---|---|
| 16 | 22 | 12.5 |
| 17 | 24 | 6.25 |
| 19 | 20 | 25 |
| 20 | 18 | 50 |
Physicochemical Properties
Biological Activity
The compound 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine is a member of the triazinoindole derivatives family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.5 g/mol. The structure features a triazinoindole core linked to a sulfanyl group and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O2S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide |
| InChI Key | MESCDTQXFDMQFP-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that triazinoindole derivatives exhibit significant anticancer properties. For instance, compound 13 , a related triazinoindole derivative, demonstrated potent activity against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electronegative groups enhance cytotoxicity .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's triazinoindole core is known to modulate enzyme activity and influence cellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antitumor Activity : A study evaluating the efficacy of various triazinoindole derivatives found that certain modifications led to enhanced antitumor activity in vitro. The derivatives were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Q & A
Q. What are the common synthetic routes for 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine and its derivatives?
The synthesis typically begins with the condensation of isatin and thiosemicarbazide to form the [1,2,4]triazino[5,6-b]indole-3-thiol scaffold . Subsequent modifications include:
- Thioether formation : Reaction with 2-(chloromethyl)pyridine under basic conditions.
- Functionalization : Coupling with acetic acid derivatives or anilines via nucleophilic substitution or amidation .
- N-substitution : Alkylation or arylation at the indole nitrogen to enhance solubility or bioactivity .
Key optimization : Use of column chromatography (e.g., petroleum ether/EtOAc) for purification, achieving moderate yields (31–50%) .
Q. How is the purity and structural integrity of synthesized compounds validated?
Methodological approaches include:
- Chromatography : HPLC or TLC to confirm purity (>95%) .
- Spectroscopy : H/C NMR for verifying substituent positions and stereochemistry; HRMS for molecular weight confirmation .
- X-ray crystallography : For unambiguous structural determination in select cases .
Advanced Research Questions
Q. What in vitro assays are used to evaluate the anticancer potential of these derivatives?
- Antiproliferative assays : IC values against cancer cell lines (e.g., A549, MCF-7) via MTT or SRB assays. For example, compound 3k showed IC values of 0.59–1.31 μM .
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining and JC-1 mitochondrial membrane potential assays .
- Mechanistic studies : Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) and cell cycle arrest (G1 phase) evaluation .
Q. How does the substitution pattern on the triazinoindole core influence biological activity?
- Electron-withdrawing groups (e.g., CF): Enhance antimalarial activity by improving target binding (e.g., PfDHFR inhibition) .
- Pyridine or pyrimidine moieties : Increase solubility and modulate selectivity for enzymes like aldose reductase (e.g., OTI derivatives with IC < 1 μM) .
- Iron chelation : Pyridinocycloalkyl substituents (e.g., in 3k ) enable selective Fe binding, disrupting cancer cell metabolism .
Q. What computational methods support the design of these compounds as enzyme inhibitors?
- Molecular docking : To predict binding modes with targets like UPF1 (NMD pathway) or ALR2 .
- Molecular dynamics (MD) simulations : Assess stability of inhibitor-enzyme complexes (e.g., UPF1 ATP-binding site) over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Q. How to address discrepancies in biological activity across studies?
- Source variation : Differences in cell lines (e.g., P. falciparum strains vs. HepG2) or assay conditions (e.g., Fe concentration in chelation studies) .
- Structural nuances : Methyl vs. trifluoromethyl groups altering steric/electronic profiles .
- Validation : Replicate assays with standardized protocols and include positive controls (e.g., VLX600 for iron chelation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
